Cas no 4467-88-3 (1,3-diphenyl-1h-indene)

1,3-diphenyl-1h-indene 化学的及び物理的性質
名前と識別子
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- 1,3-diphenyl-1h-indene
- AC1L3CFD
- 1,3-Diphenyl-inden
- 1,3-diphenyl-indene
- 1,3-Diphenylindene
- NCIOpen2_004183
- 1.3-Diphenylinden
- 1,3-diphenyl-1H-inden
- NSC82366
- 1H-Indene, 1,3-diphenyl-
- AC1Q2APD
- 1,3-Diphenylinden
- 1.3-diphenylidene
- AC1L3CFD; 1,3-Diphenyl-inden; 1,3-diphenyl-indene; 1,3-Diphenylindene; NCIOpen2_004183; 1.3-Diphenylinden; 1,3-diphenyl-1H-inden; NSC82366; 1H-Indene, 1,3-diphenyl-; AC1Q2APD; 1,3-Diphenylinden; 1.3-diphenylidene;
- 4467-88-3
- MFCD00154959
- NSC 82366
- NSC-82366
- AKOS015906140
-
- MDL: MFCD00154959
- インチ: InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15,20H
- InChIKey: PTZVKDFWFSDSMK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 268.12528
- どういたいしつりょう: 268.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
- LogP: 5.26380
1,3-diphenyl-1h-indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB496691-100mg |
1,3-Diphenylindene; . |
4467-88-3 | 100mg |
€126.00 | 2025-02-18 | ||
abcr | AB496691-100 mg |
1,3-Diphenylindene |
4467-88-3 | 100mg |
€126.00 | 2023-06-15 | ||
abcr | AB496691-250 mg |
1,3-Diphenylindene |
4467-88-3 | 250mg |
€190.00 | 2023-06-15 | ||
abcr | AB496691-250mg |
1,3-Diphenylindene; . |
4467-88-3 | 250mg |
€190.00 | 2025-02-18 |
1,3-diphenyl-1h-indene 関連文献
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1. Comparison of Br?nsted acidities of neutral CH acids in gas phase and dimethyl sulfoxideIlmar A. Koppel,Juta Koppel,Viljar Pihl,Ivo Leito,Masaaki Mishima,Vladislav M. Vlasov,Lev M. Yagupolskii,(the late) Robert W. Taft J. Chem. Soc. Perkin Trans. 2 2000 1125
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2. NotesR. S. Satchell,R. S. Mann,D. Rouleau,B. F. Cain,W. Flavell,N. C. Ross,J. L. Cotter,D. B. Coult,M. Green,J. Charalambous,M. J. Frazer,W. Gerrard,R. T. Wragg,P. M. G. Bavin,A. N. de Belder,E. J. Bourne,J. B. Pridham,J. M. H. Graves,G. A. Hughes,T. Y. Jen,Herchel Smith,T. van Es,W. Prinz,M. P. Hartshorn,D. N. Kirk,A. F. A. Wallis J. Chem. Soc. 1964 5469
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3. o-Quinonoid compounds. Part 18. Stabilised 2,3-naphthoquinodimethanes via transient 1,3-diphenylbenz[f]inden-2-oneDavid W. Jones,Alan Pomfret,Richard L. Wife J. Chem. Soc. Perkin Trans. 1 1983 459
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5. Comparison of Br?nsted acidities of neutral CH acids in gas phase and dimethyl sulfoxideIlmar A. Koppel,Juta Koppel,Viljar Pihl,Ivo Leito,Masaaki Mishima,Vladislav M. Vlasov,Lev M. Yagupolskii,(the late) Robert W. Taft J. Chem. Soc. Perkin Trans. 2 2000 1125
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J. M. Holland,D. W. Jones J. Chem. Soc. C 1970 530
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7. o-Quinonoid compounds. Part 13. 1,5-Acyl shifts in substituted indenes; conversion of 1-acyl- into 2-acyl-indenes and orienting mechanistic experimentsDavid W. Jones,Geoffrey Kneen J. Chem. Soc. Perkin Trans. 1 1977 1313
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8. Some alleged cyclobutane derivativesD. W. Jones J. Chem. Soc. C 1966 1026
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9. Substituted diphenylmethyl cations. Part 2. Modes of decomposition of ions and a reinvestigation of the electronic absorption spectraAlan C. Hopkinson,Edward Lee-Ruff,Trevor W. Toone,Prabhaker G. Khazanie,Lê H. Dao J. Chem. Soc. Perkin Trans. 2 1979 1395
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10. Chapter 5. The ionization of carbon acids
1,3-diphenyl-1h-indeneに関する追加情報
1,3-Diphenyl-1H-Indene: A Comprehensive Overview
1,3-Diphenyl-1H-indene, also known by its CAS number 4467-88-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of indene, a bicyclic aromatic hydrocarbon, with two phenyl groups attached at the 1 and 3 positions. The presence of these phenyl groups imparts unique electronic and structural properties to the molecule, making it a valuable component in various applications.
The structure of 1,3-diphenyl-1H-indene consists of a fused bicyclic system comprising a benzene ring and a cyclopentene ring. The two phenyl groups are positioned at the 1 and 3 positions of the indene framework, creating a symmetrical arrangement that enhances its stability and reactivity. This compound is typically synthesized through various methods, including the Friedel-Crafts alkylation or through coupling reactions involving appropriate precursors.
Recent advancements in synthetic chemistry have led to more efficient methods for the preparation of 1,3-diphenyl-1H-indene. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions, resulting in higher yields and better control over the product's purity. These developments have not only improved the scalability of production but also opened new avenues for its application in material science.
In terms of applications, 1,3-diphenyl-1H-indene has found significant use in the synthesis of advanced materials such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it an ideal candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Recent studies have demonstrated that incorporating this compound into these devices can enhance their efficiency and stability under operational conditions.
Beyond its role in materials science, 1,3-diphenyl-1H-indene has also been explored for its potential in medicinal chemistry. Researchers have investigated its ability to act as a scaffold for drug design due to its rigid structure and potential for bioisosteric replacements. Preliminary studies suggest that derivatives of this compound may exhibit promising pharmacological activities, warranting further exploration in preclinical models.
The physical properties of 1,3-diphenyl-1H-indene are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 95°C. Its solubility in common organic solvents such as dichloromethane and chloroform is moderate, making it suitable for solution-based synthetic procedures. The compound is relatively stable under normal conditions but may undergo oxidation or polymerization under harsh conditions.
In terms of spectroscopic characterization, 1,3-diphenyl-1H-indene exhibits distinct UV-vis absorption bands due to its conjugated π-system. These absorption features are critical in determining its electronic transitions and have been extensively studied using techniques such as UV-vis spectroscopy and cyclic voltammetry. These studies provide insights into its redox properties, which are essential for applications in electronic devices.
The environmental impact of 1,3-diphenyl-1H-indene has also been a topic of interest. Research indicates that it is not inherently hazardous under normal handling conditions but should be managed with standard precautions typical for organic compounds. Its biodegradation pathways are currently under investigation to assess its long-term environmental fate.
In conclusion, 1,3-diphenyl-1H-indene, with its CAS number 4467-88-3, stands out as a multifaceted compound with applications spanning materials science, electronics, and medicinal chemistry. Ongoing research continues to uncover new potential uses and improve synthetic methodologies for this compound. As advancements in these fields progress, the role of 1,3-diphenyl-1H-indene is expected to expand further into innovative technologies.
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